molecular formula C4H4BrN3O2 B1271207 4-bromo-1-methyl-3-nitro-1H-pyrazole CAS No. 89607-12-5

4-bromo-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B1271207
CAS No.: 89607-12-5
M. Wt: 206 g/mol
InChI Key: KWJOMJLANYBBDV-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4BrN3O2 and its molecular weight is 206 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

4-Bromo-1-methyl-3-nitro-1H-pyrazole and its derivatives are primarily used in chemical synthesis. For example, Zhang et al. (2006) demonstrated the synthesis of various 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, highlighting the versatility of pyrazole derivatives in chemical reactions (Zhang et al., 2006). Similarly, Barry et al. (1969) explored the nitration of related compounds, contributing to the understanding of chemical reactions involving pyrazole derivatives (Barry et al., 1969).

Functionalization and Derivative Synthesis

Research by Kleizienė et al. (2009) focused on the preparation of 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives, providing insights into the functionalization of pyrazole compounds (Kleizienė et al., 2009). Portilla et al. (2007) studied the hydrogen-bonded structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which includes a derivative of 1H-pyrazole, further expanding the application in structural chemistry (Portilla et al., 2007).

Corrosion Inhibition

In the field of materials science, Babić-Samardžija et al. (2005) investigated the inhibitive properties of various heterocyclic diazoles, including 4-nitropyrazole, on iron corrosion, demonstrating the potential of pyrazole derivatives in corrosion inhibition (Babić-Samardžija et al., 2005).

Cross-Coupling Reactions

Ichikawa et al. (2010) developed a procedure for synthesizing 4-aryl-1H-pyrazoles using Suzuki-Miyaura cross-coupling reactions, indicating the utility of 4-bromo-1H-pyrazole derivatives in advanced organic synthesis (Ichikawa et al., 2010).

Nucleophilic Substitution Reactions

Manaev et al. (1986) studied the reactions of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acids with arylamines, highlighting the role of this compound in nucleophilic substitution reactions (Manaev et al., 1986).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-bromo-1-methyl-3-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit oxidative phosphorylation and ATP exchange reactions . Additionally, it affects calcium uptake, both energy-dependent and independent . These interactions highlight the compound’s potential in modulating biochemical pathways and its utility in research focused on enzyme inhibition and metabolic regulation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit oxidative phosphorylation suggests that it can alter cellular energy metabolism . Furthermore, its impact on calcium uptake indicates potential effects on calcium signaling pathways, which are crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes involved in oxidative phosphorylation, thereby affecting ATP production . This inhibition likely occurs through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity. Additionally, the compound’s impact on calcium uptake suggests it may interact with calcium channels or transporters, modulating their function and altering intracellular calcium levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, toxic or adverse effects may become apparent, including disruptions in cellular metabolism and enzyme function. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and calcium uptake . These interactions can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. Understanding these pathways is crucial for elucidating the compound’s broader impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These distribution patterns are essential for understanding the compound’s overall bioavailability and efficacy in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with calcium channels suggests potential localization to regions involved in calcium signaling, such as the endoplasmic reticulum or mitochondria. Understanding these localization patterns is vital for elucidating the compound’s precise mechanisms of action and potential therapeutic targets.

Properties

IUPAC Name

4-bromo-1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJOMJLANYBBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365453
Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-12-5
Record name 4-Bromo-1-methyl-3-nitro-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-3-nitro-1H-pyrazole
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